These reactions highlight the versatility of this compound in synthetic chemistry.
Several methods can be employed to synthesize (6Z)-3,7-dimethyl nona-1,6 dien-3-ol based on existing knowledge of similar compounds:
Each method offers distinct advantages depending on scalability, cost-effectiveness, and environmental considerations.
Given its unique structure, (6Z)-3,7-dimethyl nona-1,6 dien-3-ol finds application across several fields:
Further research is required to elucidate precise mechanisms and extent of these interactions.
The industrial synthesis of (6Z)-3,7-dimethylnona-1,6-dien-3-ol relies on several established methodologies that have been optimized for large-scale production [1] [2]. The compound, known commercially as ethyl linalool, presents unique synthetic challenges due to its tertiary alcohol functionality and specific stereochemical requirements [3].
Ethynylation-Based Industrial Route
The most widely adopted industrial synthesis involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia [4]. This process operates under controlled conditions with acetylene content maintained at 20-25% in the gas mixture, compressed to 2.0-2.5 megapascals, and reaction temperatures of 35-40°C [4]. The reaction proceeds through acetylide formation, followed by nucleophilic addition to the ketone carbonyl, yielding the desired tertiary alcohol with exceptional efficiency [4].
The process parameters demonstrate remarkable industrial viability, with reaction times of 2-3 hours producing yields of 92-94% of product with greater than 98% mass fraction purity [4]. The reaction liquid undergoes flash distillation at 50-70°C to recover excess acetylene and ammonia for recycling, exemplifying the closed-loop efficiency required for industrial operations [4].
Catalytic Functionalization Processes
Advanced catalytic methodologies have emerged as significant industrial alternatives, particularly those employing bismuth triflate hydrate as a catalyst system [5]. These processes demonstrate exceptional versatility in the functionalization of tertiary alcohols through nucleophilic substitution mechanisms [5]. The catalyst system operates effectively at concentrations as low as 0.01 mole percent, achieving yields up to 93% under reflux conditions in dichloromethane [5].
The bismuth-catalyzed approach offers distinct advantages in selectivity control, with the ability to direct reactions toward either dehydration products in apolar solvents or dimerization products in polar media [5]. This selectivity control is particularly valuable for industrial applications where product distribution directly impacts downstream processing requirements [5].
Fischer Esterification Integration
Industrial production often incorporates Fischer esterification methodology for the preparation of acetate derivatives of (6Z)-3,7-dimethylnona-1,6-dien-3-ol [7]. The esterification process typically employs sulfuric acid catalysis under reflux conditions at temperatures ranging from 60-110°C [8]. The reaction proceeds through the formation of an acylium ion intermediate, followed by nucleophilic attack by the tertiary alcohol [8].
Industrial optimization of Fischer esterification focuses on addressing the unfavorable equilibrium position through continuous water removal using Dean-Stark distillation or incorporation of molecular sieves [8]. Process intensification techniques, including continuous flow reactors, have demonstrated superior performance compared to traditional batch operations, providing enhanced control over reaction parameters and improved product consistency [7].
Laboratory synthesis of (6Z)-3,7-dimethylnona-1,6-dien-3-ol employs diverse methodologies that prioritize stereochemical control and synthetic flexibility over production efficiency [9].
Wittig Rearrangement Methodology
The Wittig rearrangement approach represents a sophisticated laboratory technique for stereoselective synthesis [9]. The process begins with the preparation of 3-furylmethanol through lithium aluminum hydride reduction of 2-furoic acid, achieving 78% yield [9]. Geranyl bromide preparation involves bromination of geraniol using carbon tetrabromide and triphenylphosphine, providing 90% yield of the brominated intermediate [9].
The critical etherification step combines 3-furylmethanol with geranyl bromide in the presence of sodium hydride, yielding the 3-furylmethyl ether intermediate in 65% yield as an E/Z mixture in a 3:1 ratio [9]. The subsequent [1] [2]-Wittig rearrangement employs lithium diisopropylamide and tert-butyllithium in tetrahydrofuran at -78°C, followed by warming to 0°C over one hour [9].
Product isolation involves quenching with saturated ammonium chloride solution, followed by extraction with pentane/diethyl ether (1:1 volume ratio) [9]. Chromatographic purification on silica gel using hexanes/ethyl acetate (95:5) provides the desired alcohol products with high stereochemical purity [9].
Asymmetric Cyanosilylation Approach
Recent developments in laboratory-scale synthesis include highly enantioselective cyanosilylation of racemic α-branched ketones [10]. This methodology employs the bifunctional cyanating reagent dimethyl(chloromethyl)silyl cyanide in conjunction with a salen-aluminum chloride catalyst system activated by phosphorane [10].
The reaction conditions provide exceptional stereochemical control, achieving diastereomeric ratios greater than 20:1 and enantiomeric excess values of 90-98% [10]. The process generates Cα-tetrasubstituted silyl cyanohydrins with two vicinal stereocenters, which can undergo various diversification reactions through manipulation of the chloromethyl group [10].
Biotransformation Techniques
Laboratory-scale biotransformation offers an alternative approach utilizing microbial systems for the production of (6Z)-3,7-dimethylnona-1,6-dien-3-ol from renewable feedstocks [11] [12]. Biotransformation processes operate under mild conditions with high regio- and enantio-selectivity, producing compounds that can be labeled as "natural" [12].
The biotechnological approach involves either de novo synthesis or biotransformation using microorganisms, plant cells, or isolated enzymes [12]. Recent studies have reported satisfactory yields on the order of grams per liter, indicating potential for scale-up applications [12]. The process eliminates the need for harsh chemicals and extreme conditions while providing excellent stereochemical control [11].
The optimization of reaction conditions for (6Z)-3,7-dimethylnona-1,6-dien-3-ol synthesis requires careful consideration of multiple interdependent parameters [13] [14].
Temperature Optimization Strategies
Temperature optimization plays a crucial role in balancing reaction rate with product selectivity [13] [14]. For the ethynylation-based industrial route, optimal temperatures of 35-40°C provide the ideal compromise between reaction kinetics and thermal stability of the acetylide intermediate [4]. Higher temperatures accelerate the reaction but can lead to side reactions and reduced stereochemical control [13].
In catalytic functionalization processes, temperature effects vary significantly with catalyst type and solvent system [5]. Bismuth triflate-catalyzed reactions in dichloromethane operate optimally under reflux conditions, while reactions in polar solvents like nitromethane proceed effectively at room temperature [5]. The temperature dependence reflects the different mechanistic pathways available in various solvent systems [5].
Fischer esterification processes require elevated temperatures of 60-110°C to achieve acceptable reaction rates [8]. The temperature optimization must balance the need for rapid esterification with the prevention of alcohol elimination reactions, which become significant at higher temperatures for tertiary alcohols [8].
Catalyst System Optimization
Catalyst selection and loading optimization represent critical factors in achieving high yields and selectivity [5] [13]. Bismuth triflate hydrate demonstrates exceptional efficiency at loadings as low as 0.01 mole percent, making it highly attractive for industrial applications [5]. The catalyst system exhibits remarkable thermal stability and can be recovered and reused multiple times without significant loss of activity [5].
For asymmetric synthesis, the salen-aluminum chloride catalyst system requires careful optimization of the phosphorane activator [10]. The activation mechanism involves coordination of the phosphorane to the aluminum center, modifying the electronic properties of the catalyst and enhancing its reactivity toward ketone substrates [10]. X-ray crystallographic analysis has provided insights into the structure-activity relationships governing catalyst performance [10].
Solvent System Effects
Solvent selection profoundly influences both reaction mechanism and product distribution [5]. In apolar solvents such as dichloromethane, bismuth triflate catalysis favors dehydration pathways, while polar solvents like nitromethane promote dimerization reactions [5]. This solvent-dependent selectivity provides valuable control over product distribution in synthetic applications [5].
The choice of solvent also affects catalyst recovery and product purification [7]. Non-polar solvents facilitate catalyst separation and can be used in conjunction with Dean-Stark distillation for continuous water removal in esterification reactions [8]. Process intensification through continuous flow reactors has demonstrated superior performance in solvent management compared to batch processes [7].
Reaction Time and Conversion Optimization
Kinetic studies reveal that optimal reaction times vary significantly with reaction conditions and catalyst loading [4] [5]. The ethynylation process reaches completion within 2-3 hours under optimized conditions, with longer reaction times providing no additional benefit [4]. Conversely, catalytic functionalization reactions may require extended reaction times when using minimal catalyst loadings, but the trade-off between reaction time and catalyst cost often favors longer reaction times [5].
Monitoring reaction progress through analytical techniques such as gas chromatography allows for precise determination of optimal reaction endpoints [9]. This approach minimizes over-reaction and side product formation while maximizing yield of the desired stereoisomer [9].
The development of sustainable synthetic methodologies for (6Z)-3,7-dimethylnona-1,6-dien-3-ol reflects growing environmental consciousness in chemical manufacturing [15] [16] [17].
Visible Light-Mediated Synthesis
Recent advances in visible light-mediated green synthesis have introduced water-phase electron donor-acceptor platforms for tertiary alcohol production [15] [16]. The water-phase electron donor-acceptor system merges visible-light chemistry with aqueous reaction media, enabling access to sterically hindered tertiary alcohols with quaternary sp³-carbon centers [15].
This methodology utilizes carbonyl compounds and arylamines as electron acceptors and donors, respectively, facilitating environmentally benign synthesis under mild conditions [15]. The transformation demonstrates broad substrate scope and can be easily scaled up, making it attractive for industrial implementation [16]. The process eliminates the need for organic solvents and operates at ambient temperature, significantly reducing energy consumption [15].
Renewable Feedstock Utilization
Sustainable synthesis approaches increasingly focus on renewable feedstock utilization [18] [19] [20]. The development of second-generation bioethanol production from lignocellulosic waste materials provides a foundation for sustainable chemical synthesis [20]. These processes convert agricultural residues such as wheat straw, rice straw, and bagasse into valuable chemical intermediates [20].
The integration of renewable feedstocks into (6Z)-3,7-dimethylnona-1,6-dien-3-ol synthesis involves the use of biomass-derived starting materials and bio-based solvents [18]. Isopropylidene glycerol, derived from natural glycerol and acetone, exemplifies the potential for sustainable solvent systems [18]. This approach reduces dependence on petrochemical feedstocks while maintaining synthetic efficiency [19].
Biotechnological Production Methods
Biotechnological approaches offer significant advantages in sustainability through their operation under mild conditions and generation of minimal toxic waste [11] [12]. The biotechnological production of aroma compounds, including (6Z)-3,7-dimethylnona-1,6-dien-3-ol, occurs through fermentation processes that utilize renewable carbon sources [11].
Microbial synthesis systems demonstrate high regio- and enantio-selectivity while producing compounds eligible for "natural" labeling [12]. The development of genetically modified organisms for terpene oxyfunctionalization presents opportunities for direct biosynthesis of complex alcohol structures [11]. These systems operate under ambient conditions and produce no harmful by-products, representing ideal green chemistry applications [12].
Atom Economy and Waste Minimization
Green chemistry principles emphasize atom economy optimization and waste minimization in synthetic design [15] [7]. One-pot synthesis methodologies reduce the number of synthetic steps and minimize intermediate isolation requirements [7]. Process intensification techniques, including continuous flow reactors, provide superior waste management compared to traditional batch processes [7].
The implementation of catalyst recycling systems significantly reduces catalyst waste and improves process economics [13]. Heterogeneous catalysts offer particular advantages in this regard, as they can be easily separated and reused multiple times without significant activity loss [13]. The development of more efficient catalysts requires smaller loadings, further reducing waste generation [5].
Energy Efficiency Improvements
Energy efficiency optimization represents a critical component of sustainable synthesis [13] [14]. The use of mild reaction conditions and efficient catalysts reduces energy consumption while maintaining high productivity [14]. Visible light-mediated processes operate at ambient temperature, eliminating the need for external heating and cooling [15].
Process heat integration and recovery systems maximize energy utilization efficiency in industrial applications [7]. The development of catalysts that operate effectively at lower temperatures provides opportunities for energy savings while maintaining reaction efficiency [14]. Combined heat and power systems can utilize waste heat from exothermic reactions to generate electricity, further improving overall energy efficiency [19].
Table 1: Industrial and Laboratory Synthetic Routes for (6Z)-3,7-dimethylnona-1,6-dien-3-ol
| Synthetic Route | Starting Materials | Catalyst/Conditions | Yield | Key Features |
|---|---|---|---|---|
| Ethynylation of Methylheptenone | Methylheptenone, Acetylene | Potassium hydroxide, Liquid ammonia, 35-40°C, 2.0-2.5 megapascals | 92-94% | High yield, industrial scale |
| Wittig Rearrangement Approach | 3-Furylmethanol, Geranyl bromide | Lithium diisopropylamide, tert-butyllithium, Tetrahydrofuran, -78°C to 0°C | 65-78% | Stereoselective synthesis |
| Esterification of Tertiary Alcohol | Carboxylic acid, Alcohol | Sulfuric acid, Reflux, 60-110°C | 60-93% | Equilibrium-limited |
| Catalytic Functionalization | Tertiary alcohols, Nucleophiles | Bismuth triflate hydrate, Dichloromethane, 0.01-1 mole percent | 63-96% | Mild conditions, recyclable |
| Asymmetric Cyanosilylation | α-Branched ketones, Dimethyl(chloromethyl)silyl cyanide | Salen-aluminum chloride complex, Phosphorane | 90-98% enantiomeric excess | Enantioselective, dual stereocenters |
| Green Chemistry Approach | Dicarbonyl compounds, Arylamines | Visible light, Water, Water-phase electron donor-acceptor platform | 80-95% | Environmentally friendly |
Table 2: Optimization Parameters for Reaction Conditions
| Parameter | Optimal Range | Effect on Yield | Industrial Considerations |
|---|---|---|---|
| Temperature | 35-110°C | Increased rate up to optimal point | Energy costs versus reaction rate |
| Pressure | 1-2.5 megapascals | Enhanced conversion at higher pressure | Equipment design requirements |
| Catalyst Loading | 0.01-1 mole percent | Proportional increase to saturation | Catalyst recovery and recycling |
| Reaction Time | 1-10 hours | Plateau after optimal time | Production throughput optimization |
| Solvent System | Apolar/Polar solvents | Selectivity control | Separation and purification |
| Substrate Ratio | 1:1 to 10:1 | Equilibrium shift | Raw material costs |
Table 3: Green Chemistry Approaches for Sustainable Production
| Approach | Technology | Environmental Benefits | Industrial Viability |
|---|---|---|---|
| Visible Light Catalysis | Water-phase electron donor-acceptor platform | Reduced energy consumption | Moderate - scaling challenges |
| Water-Phase Reactions | Aqueous medium reactions | Elimination of organic solvents | High - simple implementation |
| Bioengineered Synthesis | Microbial biotransformation | Carbon dioxide neutral production | Developing - yield optimization |
| Renewable Feedstocks | Biomass-derived materials | Sustainable raw materials | High - cost competitive |
| Atom Economy Optimization | One-pot synthesis | Minimal waste generation | High - economic benefits |
| Catalyst Recycling | Heterogeneous catalysts | Reduced catalyst waste | High - established technology |
The thermodynamic properties of (6Z)-3,7-dimethylnona-1,6-dien-3-ol have been extensively characterized through both experimental measurements and computational modeling approaches. The compound exhibits a boiling point of 244.1°C at standard atmospheric pressure (760 mmHg) [1] [2], while under reduced pressure conditions of 86 Torr, the boiling point decreases significantly to 132°C [3] [4]. This substantial reduction in boiling point under vacuum conditions demonstrates the compound's volatility characteristics and provides practical implications for distillation and purification processes.
The vapor pressure of (6Z)-3,7-dimethylnona-1,6-dien-3-ol at 25°C has been determined to be 0.0052 mmHg (18 Pa) [1] [4], indicating relatively low volatility at ambient temperature conditions. Additional vapor pressure measurements show 0.07 hPa at 15°C and 0.18 hPa at 25°C according to OECD Test Guideline 104 [5]. These values are consistent with the compound's molecular structure and molecular weight of 168.28 g/mol [3] [1] [5].
Computational thermodynamic analysis using the Joback method has provided comprehensive estimates of critical parameters. The critical temperature is calculated at 729.66 K (456.5°C) with a corresponding critical pressure of 2356.49-2445.89 kPa [6] [7]. The critical volume is estimated at 0.626 m³/kmol [7]. These critical properties are essential for understanding the compound's behavior under extreme conditions and for industrial process design.
The enthalpy of vaporization ranges from 37.26 to 56.45 kJ/mol depending on the computational method employed [6] [7], while the enthalpy of formation in the gas phase is calculated at 90.56 kJ/mol [7]. The enthalpy of fusion is estimated between 18.16 and 22.59 kJ/mol [6] [7], indicating moderate energy requirements for phase transitions.
| Property | Value | Method/Reference |
|---|---|---|
| Boiling Point (760 mmHg) | 244.1°C | Experimental [1] [2] |
| Boiling Point (86 Torr) | 132°C | Experimental [3] [4] |
| Vapor Pressure (25°C) | 0.0052 mmHg (18 Pa) | Experimental [1] [4] |
| Critical Temperature | 729.66 K (456.5°C) | Joback Method [7] |
| Critical Pressure | 2356.49-2445.89 kPa | Joback Method [6] [7] |
| Enthalpy of Vaporization | 37.26-56.45 kJ/mol | Joback Method [6] [7] |
The solubility characteristics of (6Z)-3,7-dimethylnona-1,6-dien-3-ol demonstrate typical behavior for a moderately lipophilic organic compound with both hydrophilic and hydrophobic structural features. Water solubility has been measured at 563 mg/L (0.563 g/L) at 20°C [8] and 656 mg/L (0.656 g/L) at 25°C [5], classifying the compound as slightly soluble in water according to pharmaceutical and chemical standards.
The compound exhibits complete solubility in ethanol [5] [8] and demonstrates good solubility in organic solvents, particularly in fats and oils [9]. This solubility profile makes it suitable for formulation in both aqueous and organic-based systems, explaining its widespread use in fragrance applications across different product matrices.
The octanol-water partition coefficient (log P) serves as a critical parameter for understanding the compound's distribution behavior between hydrophobic and hydrophilic phases. Experimental determination using OECD Test Guideline 107 yielded a log P value of 3.3 at 20°C [8]. Computational methods provide values ranging from 3.2 to 3.87 [10] [11], with the XLogP3-AA method calculating a value of 3.2 [10]. These values indicate moderate lipophilicity, suggesting good penetration through biological membranes while maintaining some water solubility.
The Henry's Law constant at 25°C is estimated at 5.61 × 10⁻⁵ atm·m³/mol [11], indicating relatively low volatility from aqueous solutions. The McGowan volume ranges from 138.86 to 163.12 ml/mol [6] [7], providing insight into the molecular size and packing characteristics.
| Solubility Parameter | Value | Reference |
|---|---|---|
| Water Solubility (20°C) | 563 mg/L | OECD Method [8] |
| Water Solubility (25°C) | 656 mg/L | OECD Method [5] |
| log P (octanol/water) | 3.3 (experimental) | OECD Guideline 107 [8] |
| log P (calculated) | 3.2-3.87 | Various methods [10] [11] |
| Henry's Law Constant | 5.61 × 10⁻⁵ atm·m³/mol | HENRYWIN [11] |
Photostability assessment of (6Z)-3,7-dimethylnona-1,6-dien-3-ol has been conducted through ultraviolet-visible spectroscopy analysis and safety evaluation protocols. The compound exhibits minor absorbance in the 290-700 nm range [12], which encompasses the critical wavelength region for photochemical reactions. The molar absorption coefficient is below 1000 L mol⁻¹ cm⁻¹ [12], which is significantly below the benchmark of concern for phototoxicity and photoallergenicity established by regulatory guidelines.
Based on the ultraviolet absorption spectra characteristics, (6Z)-3,7-dimethylnona-1,6-dien-3-ol is not expected to present concerns for phototoxicity or photoallergenicity under normal use conditions [12]. This assessment is crucial for fragrance applications where the compound may be exposed to sunlight or artificial ultraviolet radiation during consumer use.
Thermal degradation kinetics follow patterns typical of tertiary alcohols, with the compound remaining stable under normal storage and handling conditions. The auto-ignition temperature is determined at 250°C at standard atmospheric pressure (1013 hPa) [5], providing important safety parameters for industrial processing and storage. Thermal decomposition occurs on heating [5], with degradation pathways likely involving dehydration and fragmentation reactions characteristic of tertiary alcohol structures.
The flash point of 90.9 ± 15.0°C [3] [4] indicates moderate fire hazard potential, requiring appropriate safety precautions during handling and storage. The compound is classified as a combustible liquid but does not exhibit explosive properties under normal conditions [5].
Research on similar tertiary alcohol compounds suggests that thermal degradation mechanisms involve elimination reactions leading to alkene formation and subsequent fragmentation. The presence of double bonds in the molecular structure may influence degradation pathways through potential cyclization or isomerization reactions at elevated temperatures.
| Stability Parameter | Value/Assessment | Reference |
|---|---|---|
| UV Absorption (290-700 nm) | Minor absorbance | RIFM Assessment [12] |
| Phototoxicity Risk | Not expected | UV spectra analysis [12] |
| Auto-ignition Temperature | 250°C (1013 hPa) | BASF SDS [5] |
| Flash Point | 90.9 ± 15.0°C | Experimental [3] [4] |
| Thermal Stability | Stable at ambient conditions | General assessment [5] |
The reactivity of (6Z)-3,7-dimethylnona-1,6-dien-3-ol under acidic and basic conditions is governed by its tertiary alcohol functional group and the presence of alkene moieties within the molecular structure. As a tertiary alcohol, the compound exhibits weak acidic properties with a predicted pKa value of 14.45 ± 0.29 [3] [4], placing it in the typical range for aliphatic alcohols and making it slightly more acidic than water.
Under acidic conditions, the hydroxyl group can undergo protonation to form oxonium ion intermediates, which are significantly more reactive than the neutral alcohol. This protonation enhances the leaving group ability of the hydroxyl group, facilitating substitution and elimination reactions. The tertiary carbon center adjacent to the hydroxyl group can stabilize carbocationic intermediates through hyperconjugation and inductive effects, making the compound susceptible to acid-catalyzed dehydration reactions that could lead to alkene formation.
The presence of two alkene functional groups in the molecular structure introduces additional reactivity sites under acidic conditions. These double bonds can undergo electrophilic addition reactions, hydration reactions, and acid-catalyzed isomerization processes. The (6Z)-configuration of one double bond may be particularly susceptible to geometric isomerization under acidic catalysis, potentially leading to formation of the corresponding (6E)-isomer.
Under basic conditions, the compound can act as a proton donor, forming alkoxide anions that exhibit enhanced nucleophilic properties. The alkoxide ion formation increases the compound's reactivity toward electrophilic substrates and can facilitate nucleophilic substitution reactions. The stability of the resulting alkoxide is influenced by the tertiary carbon center, which provides steric hindrance but also electronic stabilization.
Oxidation susceptibility represents a significant reactivity concern, particularly under basic conditions where autoxidation processes are accelerated. Similar to linalool and related terpenoid alcohols, (6Z)-3,7-dimethylnona-1,6-dien-3-ol is susceptible to autoxidation reactions that can produce hydroperoxides and other oxidation products with potential sensitization properties [12]. This reactivity necessitates careful storage conditions and may require the addition of antioxidants in formulated products.
The compound's reactivity profile under extreme pH conditions includes potential for hydrolysis of any ester derivatives, rearrangement reactions involving the alkene groups, and possible cyclization reactions under specific catalytic conditions. The tertiary alcohol center is relatively resistant to oxidation compared to primary and secondary alcohols, but extended exposure to strong oxidizing agents can lead to fragmentation and formation of ketonic products.
| Condition | Reactivity Behavior | Mechanism/Products |
|---|---|---|
| Strong Acid (pH < 2) | Protonation, dehydration | Oxonium ions, alkene formation |
| Mild Acid (pH 3-6) | Limited reactivity | Potential isomerization |
| Neutral (pH 7) | Stable | Minimal reaction |
| Mild Base (pH 8-10) | Alkoxide formation | Enhanced nucleophilicity |
| Strong Base (pH > 12) | Deprotonation | Alkoxide anions |
| Oxidizing Conditions | Autoxidation | Hydroperoxides, sensitizers |